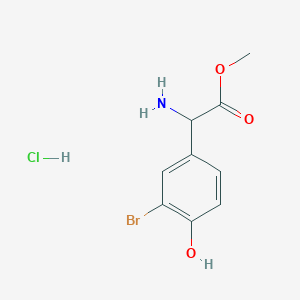

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields.

科学的研究の応用

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Anti-HIV Activity

Indole derivatives synthesized from this compound have shown potential as anti-HIV agents . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .

Antiviral Activity

Indole derivatives synthesized from this compound have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Corrosion Prevention

Although not directly related to “Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride”, similar compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been used as organic inhibitors for corrosion prevention . It’s possible that “Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride” could have similar applications.

Drug Development

The indole nucleus, which can be synthesized using this compound, is found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

作用機序

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.

Action Environment

The action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its absorption and distribution in the body. Additionally, the presence of other compounds or drugs could potentially affect its metabolism and excretion.

特性

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZPTHJAGVELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2393467.png)

![1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2393468.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)

![2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B2393477.png)

![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2393488.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2393490.png)